molecular formula C16H18FN5O2 B2903789 1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea CAS No. 1797718-14-9

1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea

Cat. No. B2903789
CAS RN: 1797718-14-9
M. Wt: 331.351
InChI Key: RWFKHWNLKXKSLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea is a chemical compound that belongs to the class of urea derivatives. It is a potent inhibitor of several protein kinases, including the vascular endothelial growth factor receptor (VEGFR) and the platelet-derived growth factor receptor (PDGFR). Due to its ability to inhibit these kinases, 1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea has been used in scientific research for its potential applications in cancer treatment and other diseases.

Mechanism of Action

1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibits several protein kinases, including 1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea and PDGFR. These kinases play a crucial role in the growth and proliferation of cancer cells. By inhibiting these kinases, 1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea can block the growth and spread of cancer cells.
Biochemical and Physiological Effects
1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it can inhibit angiogenesis, which is the process by which new blood vessels are formed. This is important in cancer treatment, as tumors require a blood supply to grow and spread.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea in lab experiments is its potency as a kinase inhibitor. This allows for the study of the role of these kinases in cancer growth and proliferation. However, a limitation of using this compound is its potential toxicity. Careful handling and dosing are required to minimize any adverse effects.

Future Directions

There are several future directions for the study of 1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea. One direction is the development of new analogs that can target specific kinases more effectively. Additionally, the combination of 1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea with other cancer treatments, such as immunotherapy, is an area of active research. Finally, the study of the potential applications of 1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea in other diseases, such as cardiovascular disease, is an area of potential future research.

Synthesis Methods

The synthesis of 1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea involves several steps. The first step is the reaction of 3-fluoroaniline with 2-chloro-4,6-dimethoxypyrimidine to form 3-fluoro-N-(2,4,6-trimethoxyphenyl)pyrimidin-2-amine. The second step involves the reaction of this intermediate with morpholine to form the final product, 1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea.

Scientific Research Applications

1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

1-(3-fluorophenyl)-3-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O2/c17-12-2-1-3-13(10-12)20-16(23)19-11-14-18-5-4-15(21-14)22-6-8-24-9-7-22/h1-5,10H,6-9,11H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFKHWNLKXKSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2)CNC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea

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